Stereoselective Inhibition of Human Transglutaminase 2: (S)- vs. (R)-Isomer Comparison
The (S)-enantiomer of a dihydroisoxazole-based inhibitor demonstrates markedly superior activity against human transglutaminase 2 (TG2) compared to its (R)-enantiomer. This stereoselectivity is a critical differentiator for projects targeting TG2. [1]
| Evidence Dimension | Inhibitory Activity (% of (S)-isomer activity) |
|---|---|
| Target Compound Data | 100% (baseline activity) |
| Comparator Or Baseline | 5-(R)-dihydroisoxazole derivative |
| Quantified Difference | < 5% of (S)-isomer's inhibitory activity |
| Conditions | In vitro enzyme inhibition assay at a concentration of 0.048 mM against recombinant human TG2 |
Why This Matters
This data provides definitive guidance for medicinal chemists, demonstrating that procurement of an enantiomerically pure or enriched (S)-isomer is essential for achieving potent TG2 inhibition, directly impacting lead optimization and biological assay outcomes.
- [1] Choi, K., et al. (2006). Structure-Activity Relationship Analysis of the Selective Inhibition of Transglutaminase 2 by Dihydroisoxazoles. Journal of Medicinal Chemistry, 49(25), 7493–7501. doi:10.1021/jm060839a View Source
